molecular formula C17H14O2 B030453 Dehydroeffusol CAS No. 137319-34-7

Dehydroeffusol

Cat. No. B030453
M. Wt: 250.29 g/mol
InChI Key: GSSPKCPIRDPBQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dehydroeffusol and related compounds often involves dehydrogenation reactions. Dehydrogenation, especially acceptorless dehydrogenation (AD), plays a crucial role in the synthesis of complex organic compounds by removing hydrogen gas from substrates, leading to the formation of new bonds and structures. This method provides an environmentally benign pathway due to its efficiency and minimal waste production. Although specific synthesis routes for dehydroeffusol are not detailed in the available literature, the principles of acceptorless dehydrogenation could be relevant for its synthesis or the synthesis of structurally related compounds (Gunanathan & Milstein, 2013).

Molecular Structure Analysis

The molecular structure of dehydroeffusol, being a phenanthrene derivative, suggests a complex aromatic system. Phenanthrenes are known for their stable three-ring system, which is significant in determining their chemical reactivity and physical properties. The structure of dehydroeffusol allows for various interactions, including π-π interactions, which can influence its biological activity. Studies on similar compounds have utilized X-ray crystallography and NMR spectroscopy to elucidate their structure, but specific analyses of dehydroeffusol's molecular structure are not directly mentioned in the surveyed literature.

Chemical Reactions and Properties

Dehydroeffusol, like other phenanthrenes, may undergo reactions typical of aromatic compounds, including electrophilic substitution and oxidation. Its chemical properties are influenced by its molecular structure, particularly the presence of functional groups that can partake in chemical reactions. The specific chemical reactions of dehydroeffusol have not been extensively detailed in the available sources but understanding the general behavior of phenanthrenes can provide insights into its reactivity.

Physical Properties Analysis

The physical properties of dehydroeffusol, such as melting point, solubility, and optical properties, are essential for its handling and application in research and development. These properties depend on its molecular structure, particularly its aromatic system and functional groups. Detailed studies on dehydroeffusol's physical properties are limited in the accessible literature.

Chemical Properties Analysis

The chemical properties of dehydroeffusol, including its stability, reactivity with other chemical agents, and behavior under different conditions, are crucial for its potential applications. Its phenanthrene core contributes to its chemical stability and reactivity, which can be modified through functionalization at different positions on the aromatic rings. The chemical properties of dehydroeffusol in relation to its biological activities, such as its effects on spasmogen-induced contractile responses and its anticancer activity, have been studied, showing its potential as a bioactive compound (Di et al., 2014; Chang et al., 2018).

Scientific Research Applications

  • Neuroprotection : Dehydroeffusol may protect against neurodegeneration in the hippocampus caused by amyloid β1-42. This effect is attributed to its ability to reduce intracellular Zn2+ toxicity and increase metallothionein synthesis, which could be significant in Alzheimer's disease treatment (Tamano et al., 2021).

  • Sedative and Anxiolytic Effects : It enhances GABA-induced chloride currents, potentially explaining the traditional use of J. effusus in Chinese medicine as a sedative and anxiolytic agent (Singhuber et al., 2012).

  • Cancer Research : Dehydroeffusol inhibits the epithelial-mesenchymal transition in non-small cell lung cancer cells by inactivating the Wnt/β-catenin pathway, highlighting its potential in cancer therapy (Wei et al., 2020). Additionally, it shows anticancer effects and modulates cancer-associated signaling pathways (Chang et al., 2018).

  • Protective Effects on Erythrocytes : Dehydroeffusol has a significant cellular protective effect on photohemolysis of erythrocytes, largely due to its reactive oxygen species scavenging activity and erythrocyte membrane penetration efficiency (Park et al., 2014).

  • Potential in Treating Spasms : It may antagonize the spasmogenic activity of various agents, suggesting its potential in treating spasms (Di et al., 2014).

  • Anti-Gastric Cancer Properties : Dehydroeffusol effectively inhibits gastric cancer cell-mediated vasculogenic mimicry with low toxicity, making it a potential drug candidate for anti-gastric cancer therapy (Liu et al., 2015).

  • Antibacterial Activity : It has shown antibacterial activities against gram-positive bacteria and Candida albicans (Liao, 2006).

  • Potential in Agriculture : Dehydroeffusol demonstrates high efficacy at low concentrations against plant pathogens, indicating its potential as an alternative to chemical pesticides (Thuerig et al., 2016).

Safety And Hazards

Dehydroeffusol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

5-ethenyl-1-methylphenanthrene-2,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O2/c1-3-11-8-13(18)9-12-4-5-14-10(2)16(19)7-6-15(14)17(11)12/h3-9,18-19H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSPKCPIRDPBQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=CC3=CC(=CC(=C32)C=C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415709
Record name 5-Ethenyl-1-methylphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethenyl-1-methylphenanthrene-2,7-diol

CAS RN

137319-34-7
Record name 5-Ethenyl-1-methyl-2,7-phenanthrenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137319-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Ethenyl-1-methylphenanthrene-2,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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